molecular formula C14H16BrNO6 B1175798 5-Bromo-3-indolyl-beta-D-glucopyranoside CAS No. 16934-09-1

5-Bromo-3-indolyl-beta-D-glucopyranoside

Cat. No. B1175798
CAS RN: 16934-09-1
M. Wt: 374.18 g/mol
InChI Key:
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Description

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate for the detection of β-galactosidase activity . It is commonly used in molecular biology techniques such as gene expression analysis and reporter gene analysis .


Synthesis Analysis

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is a indigogenic substrate for β- glucuronidase enzyme (GUS). It aids in the screening of transgenic plants based on GUS activity. GUS deesterifies X-Gluc into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-indolyl-beta-D-glucopyranoside is C14H16BrNO6 . The molecular weight is 374.18 g/mol . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (5-bromo-1 H -indol-3-yl)oxy]-6- (hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

5-Bromo-3-indolyl-beta-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-indolyl-beta-D-glucopyranoside include a molecular weight of 374.18 g/mol, a XLogP3-AA value of 0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 .

Future Directions

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.

Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMATFDVHBYOS-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-indolyl-beta-D-glucopyranoside

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